molecular formula C12H16F3NO B3074574 Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1020947-61-8

Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine

Cat. No.: B3074574
CAS No.: 1020947-61-8
M. Wt: 247.26 g/mol
InChI Key: ANZLGLJEVQHVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of “this compound” could potentially involve the reaction of 4-Phenylbutylamine and 4-(Trifluoromethoxy)phenylacetic Acid , but the exact synthesis process is not clearly documented in the available resources.

Scientific Research Applications

1. Electronic and Magnetic Properties

Research by Itoh et al. (2000) on a related compound, N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine, revealed interesting electronic and magnetic properties. The study found that this compound exhibits a unique electronic structure with a doublet ground state and a quartet state above it. Such findings could have implications in materials science and quantum computing (Itoh, Matsuda, Iwamura, & Hori, 2000).

2. Ion Sensors and Electrochemical Systems

Kelly et al. (2010) developed a permethylated ferrocene redox system with a butylamine substituent for use in liquid | liquid ion sensors. This system showed potential in detecting anions in aqueous or biphasic media, indicating its application in chemical sensing and analytical chemistry (Kelly, Katif, James, & Marken, 2010).

3. Antioxidants in Rubber Industry

A study by Rapta et al. (2009) on aromatic secondary amines, including compounds similar to Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine, highlighted their role as antioxidants in the rubber industry. These compounds showed significant reversible redox behavior and potential as stabilizing agents in various rubber formulations (Rapta, Vargová, Polovková, Gatial, Omelka, Majzlík, & Breza, 2009).

4. Intermediate in Pharmaceutical Synthesis

Liu et al. (2011) synthesized 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine, an intermediate related to this compound, for the production of Repaglinide, a diabetes medication. This highlights the potential use of such compounds in the pharmaceutical industry (Liu, Huang, & Zhang, 2011).

5. Ionic Liquids and Electrochromic Devices

A study by Lv et al. (2015) on ionic liquids containing butyl and amine groups, similar to this compound, showed improved ionic conductivity and potential application in electrochromic devices. This research could pave the way for advancements in smart windows and display technologies (Lv, Yan, Dai, Ouyang, Yuan, Pengfei, & Zhang, 2015).

Properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-3-8-16-9-10-4-6-11(7-5-10)17-12(13,14)15/h4-7,16H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLGLJEVQHVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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